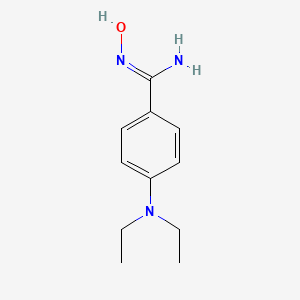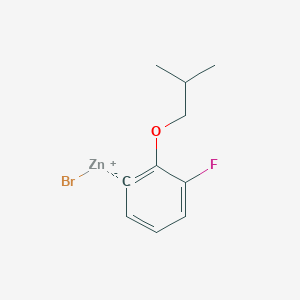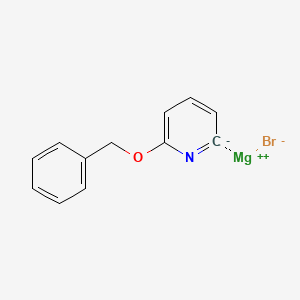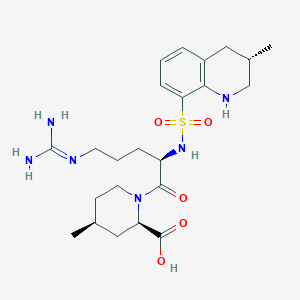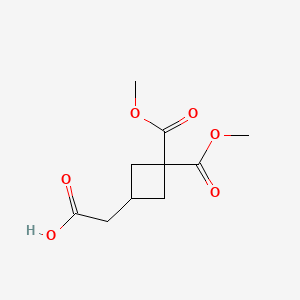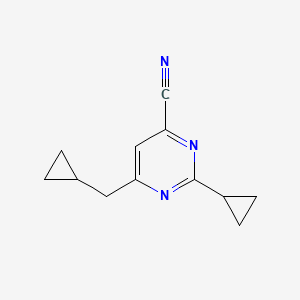![molecular formula C12H14ClN3OS B14886873 1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)thio)-3,3-dimethylbutan-2-one is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by its unique structure, which includes a chloro-substituted imidazo[4,5-b]pyridine ring and a thioether linkage to a dimethylbutanone moiety. Imidazo[4,5-b]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)thio)-3,3-dimethylbutan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazo[4,5-b]pyridine Core: The imidazo[4,5-b]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.
Thioether Formation: The thioether linkage is formed by reacting the chloro-substituted imidazo[4,5-b]pyridine with a thiol derivative, such as 3,3-dimethylbutan-2-thiol, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)thio)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the imidazo[4,5-b]pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted imidazo[4,5-b]pyridines.
Scientific Research Applications
1-((6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)thio)-3,3-dimethylbutan-2-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antiviral activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-((6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)thio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The chloro-substituted imidazo[4,5-b]pyridine ring can interact with enzymes and receptors, modulating their activity. The thioether linkage and the dimethylbutanone moiety can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-imidazo[4,5-b]pyridine: Lacks the thioether and dimethylbutanone moieties.
1H-imidazo[4,5-b]pyridine-2-thiol: Contains a thiol group instead of the thioether linkage.
3,3-Dimethylbutan-2-one: Lacks the imidazo[4,5-b]pyridine core.
Uniqueness
1-((6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)thio)-3,3-dimethylbutan-2-one is unique due to its combination of a chloro-substituted imidazo[4,5-b]pyridine ring, a thioether linkage, and a dimethylbutanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H14ClN3OS |
|---|---|
Molecular Weight |
283.78 g/mol |
IUPAC Name |
1-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H14ClN3OS/c1-12(2,3)9(17)6-18-11-15-8-4-7(13)5-14-10(8)16-11/h4-5H,6H2,1-3H3,(H,14,15,16) |
InChI Key |
MAXZRBFMPXNVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=C(N1)C=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




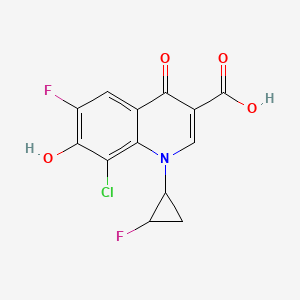

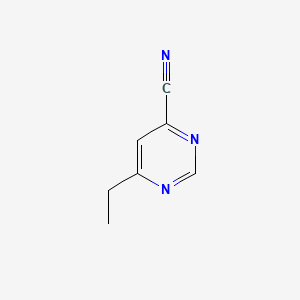
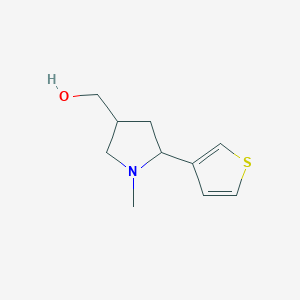
![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14886817.png)
